3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane
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Overview
Description
3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane is a heterocyclic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of tert-butyl, ethoxy, and dimethyl groups in its structure makes it a unique and interesting compound for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane typically involves the reaction of N-substituted 3-aminopropan-1-ols with aldehydes. One common method is the cyclocondensation reaction, where 2,2-substituted 3-aminopropan-1-ols react with formaldehyde under mild conditions. The reaction can be carried out at ambient temperature without the need for additional components .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3-tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5,5-Disubstituted N-Methyl-1,3-oxazinanes: These compounds have similar structures but different substituents at the C-5 position.
N-Substituted 3-aminopropan-1-ols: These are precursors in the synthesis of oxazinanes and have similar reactivity.
Uniqueness
3-Tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane is unique due to its specific combination of tert-butyl, ethoxy, and dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
51471-82-0 |
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Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
3-tert-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane |
InChI |
InChI=1S/C12H25NO2/c1-7-14-10-12(5,6)8-13(9-15-10)11(2,3)4/h10H,7-9H2,1-6H3 |
InChI Key |
XCUJUTYLUGABTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CN(CO1)C(C)(C)C)(C)C |
Origin of Product |
United States |
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